molecular formula C13H7NO3 B11879254 9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid CAS No. 18631-15-7

9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid

Cat. No.: B11879254
CAS No.: 18631-15-7
M. Wt: 225.20 g/mol
InChI Key: HANZRHLJNKHTPA-UHFFFAOYSA-N
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Description

9-Oxo-9H-indeno[2,1-c]pyridine-3-carboxylic acid is a chemical building block of significant interest in medicinal and organic chemistry research. This compound features a fused indenopyridine core structure, which is a privileged scaffold in the design of biologically active molecules. The carboxylic acid functional group at the 3-position provides a versatile handle for further synthetic modification, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. The indenopyridine scaffold is recognized for its potential in therapeutic development. Specifically, research indicates that related arylindenopyridine compounds can act as antagonists for the adenosine A2A receptor, a prominent target for treating neurodegenerative movement disorders such as Parkinson's disease . This suggests that 9-Oxo-9H-indeno[2,1-c]pyridine-3-carboxylic acid serves as a critical precursor in the exploration of new central nervous system (CNS) active agents . Furthermore, the structural similarity of its core to other privileged scaffolds like indane-1,3-dione, which is widely used in applications ranging from biosensing to organic electronics, hints at its broader potential in material science and chemical biology . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

18631-15-7

Molecular Formula

C13H7NO3

Molecular Weight

225.20 g/mol

IUPAC Name

9-oxoindeno[2,1-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H7NO3/c15-12-8-4-2-1-3-7(8)9-5-11(13(16)17)14-6-10(9)12/h1-6H,(H,16,17)

InChI Key

HANZRHLJNKHTPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC=C3C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents : Ethyl oxalamidrazonate (6.40 g, 48.7 mmol), ninhydrin (8.5 g, 48.7 mmol), ethanol (150 mL).

  • Conditions : Reflux under nitrogen for 1 hour.

  • Workup : Concentration under reduced pressure followed by silica gel chromatography (0–20% ethyl acetate/hexanes).

  • Yield : 87% for 12 .

Hydrolysis to Carboxylic Acid:

The ester 12 is treated with aqueous HCl (4 M) at 100°C for 16 hours, yielding 9-oxo-9H-indeno[2,1-c]pyridine-3-carboxylic acid (17 ) with 91% efficiency.

Knoevenagel Reaction with Indane-1,3-Dione Derivatives

Indane-1,3-dione serves as a versatile building block for constructing the indeno[2,1-c]pyridine core. As reported in, malononitrile or cyanoacetates undergo Knoevenagel condensation with indane-1,3-dione, followed by cyclization.

Example Pathway:

  • Reagents : Indane-1,3-dione (1.46 g, 10 mmol), aldehyde derivatives (10 mmol), acetic acid (30 mL).

  • Conditions : Reflux for 3 hours.

  • Product : 2-Thioxo-2,3-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-4,6-dione derivatives.

  • Modification : Acidic hydrolysis removes ester groups, yielding the carboxylic acid.

Oxidation of Substituted Indenopyridines

Oxidation of methyl or ethyl groups on the indeno[2,1-c]pyridine core provides an alternative route. For instance, silver-catalyzed decarboxylation of 4-methyl-2-carboxy derivatives (e.g., 17 ) under harsh conditions (15 mol% Ag₂CO₃, DMSO, 180°C) excises the carboxylic acid group, but reverse pathways may apply for synthesis.

Functionalization via Pyridine N-Oxide Intermediates

Pyridine N-oxide chemistry enables regioselective functionalization. Chlorination of 2-(ethoxycarbonyl)-5-oxo-5H-indeno[1,2-b]pyridine 1-oxide (S1 ) with POCl₃ yields 4-chloro derivatives (16 ), which undergo nucleophilic substitution (e.g., with malonate) and subsequent hydrolysis.

Key Steps:

  • Chlorination : S1 (2.93 g, 11.0 mmol) in POCl₃ (30 mL) at 100°C for 3 hours.

  • Substitution : 16 reacts with diethyl malonate (Cs₂CO₃, DMF, 80°C) to install malonate groups.

  • Hydrolysis : Acidic conditions cleave esters to carboxylic acids.

Comparative Analysis of Methods

MethodStarting MaterialsKey ConditionsYield (%)Reference
CyclocondensationEthyl oxalamidrazonate, ninhydrinReflux in EtOH, HCl hydrolysis87 (ester), 91 (acid)
Knoevenagel ReactionIndane-1,3-dione, aldehydesAcetic acid reflux74–85
Oxidation/DecarboxylationMethyl/ethyl derivativesAg₂CO₃, DMSO, 180°C80–90
Pyridine N-Oxide RouteChloropyridine intermediatesPOCl₃, Cs₂CO₃, DMF60–85

Mechanistic Insights

  • Cyclocondensation : Ethyl oxalamidrazonate and ninhydrin undergo [3+3] cycloaddition, forming the pyridine ring fused to the indenone system.

  • Knoevenagel Reaction : Enolate formation at the diketone’s active methylene group initiates nucleophilic attack on aldehydes, followed by cyclodehydration.

  • Decarboxylation : Silver ions facilitate CO₂ elimination from β-keto carboxylic acids, preserving the aromatic core.

Challenges and Optimizations

  • Regioselectivity : Competing reactions at C2 vs. C4 positions require blocking groups (e.g., esters) to direct functionalization.

  • Purification : Silica gel chromatography is critical due to the polar nature of intermediates.

  • Scale-Up : Reflux in ethanol or DMF poses safety concerns; microwave-assisted synthesis could improve efficiency .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Bioactivity Reference
9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid C13H9NO3 227.22 Fused indeno-pyridine, 9-oxo, 3-COOH Medicinal intermediate, dye synthesis
S 50131 C18H16N2O3 308.34 Tetrahydrocyclopropa[a]indene + 3-COOH Glucokinase activation
Pyridine-3-carboxylic acid (Niacin) C6H5NO2 123.11 Simple pyridine ring, 3-COOH CNS penetration, agriculture
6-Oxo-1,6-dihydropyridine-2-carboxylic acid C6H5NO3 155.11 Dihydropyridine, 2-COOH Pharmaceutical intermediate

Table 2: Similarity Scores of Selected Analogs (vs. Target Compound)

Compound Name Similarity Score Key Structural Differences
6-Oxo-1,6-dihydropyridine-2-carboxylic acid 0.80 Different ring saturation and COOH position
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid 0.79 Methyl substitution at position 1
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid 0.69 Chlorine substitution at position 5

Research Findings and Trends

  • Synthetic Flexibility : The 9-oxo group in the target compound enhances reactivity for nucleophilic substitutions, enabling diverse derivatization .
  • Bioactivity Correlation: Carboxylic acid-containing analogs (e.g., S 50131, ofloxacin derivatives) show improved binding to enzymatic targets compared to non-acid variants .
  • Agricultural Potential: Pyridine-3-carboxylic acid derivatives demonstrate dual utility in drug development and crop science, though fused-ring systems like the target compound remain underexplored in agriculture .

Biological Activity

9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C13H7NO3C_{13}H_7NO_3 and a molecular weight of approximately 225.203 g/mol. This compound features a unique indeno-pyridine structure, characterized by the presence of an oxo group at the 9-position and a carboxylic acid functional group at the 3-position. These structural elements contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of 9-oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid can be attributed to its functional groups, which allow it to undergo various chemical reactions. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered physicochemical properties. The compound can be synthesized through several methods, including condensation reactions and cyclization processes that leverage its unique structure.

Anticancer Properties

Research indicates that derivatives of 9-oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid exhibit anticancer properties . For instance, studies have shown that certain analogues demonstrate cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antibacterial Activity

Another area of interest is the antibacterial activity of this compound. Preliminary studies indicate that 9-oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest moderate to high efficacy against common bacterial pathogens.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been suggested as a potential inhibitor of aldose reductase , an enzyme implicated in diabetic complications. By inhibiting this enzyme, the compound may help prevent the conversion of glucose to sorbitol, thus mitigating some effects associated with diabetes.

Case Studies and Research Findings

Several studies have investigated the biological activities of 9-oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various derivatives on cancer cell lines using MTT assays. The results indicated that certain modifications to the indeno-pyridine structure significantly enhanced cytotoxicity compared to the parent compound.
  • Antibacterial Screening : Another research effort involved screening for antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited MIC values lower than those of standard antibiotics.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds could inhibit specific pathways involved in cell cycle regulation and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
9-Oxoindeno[2,1-c]pyridine-3-carboxylic acidC₁₃H₇NO₃Similar structure; potential biological activity
7-Methylindeno[2,1-c]pyridineC₁₃H₉NMethyl substitution; altered reactivity
5-OxoindoleC₈H₅NODifferent ring structure; studied for neuroactivity

The unique combination of an oxo group and a carboxylic acid within an indeno-pyridine framework allows 9-oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid to exhibit distinct chemical behaviors and biological interactions compared to other similar compounds.

Q & A

Q. What are the established synthetic routes for 9-oxo-9H-indeno[2,1-c]pyridine-3-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves cyclization reactions using substituted indenes or pyridine derivatives. For example, Landmesser et al. (2008) developed a novel route to 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles via base-catalyzed cyclization of 1,2-bis(cyanomethyl)benzenes. Key intermediates include 2-alkoxy-3-cyano-1H-indenes, which undergo acid hydrolysis and diazomethane treatment to form the pyridine backbone .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Methodologies include:

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy :
    • NMR (¹H, ¹³C) to confirm substituent positions and stereochemistry.
    • Mass spectrometry (ESI-MS) for molecular weight validation.
  • X-ray crystallography for unambiguous structural determination, as demonstrated in studies of related indeno-pyridine derivatives .

Q. What are the recommended storage conditions to maintain stability?

The compound should be stored at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Stability is influenced by pH, humidity, and light exposure, as observed in fluorenylmethoxycarbonyl-protected analogs .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and regioselectivity of cyclization steps during synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states.
  • Catalysts : Palladium on carbon (10% w/w) is used in hydrogenation steps, as seen in the synthesis of ethyl 4-keto-l-methyl-9H-indeno-l,2,3,4,4a,9a-hexahydro-pyridine derivatives, achieving yields >70% under optimized conditions .
  • Regioselectivity : Electron-withdrawing substituents on the indene ring direct cyclization to the pyridine nitrogen, as shown in Landmesser et al.’s work .

Q. What mechanistic insights explain unexpected reaction pathways, such as nucleophilic attacks during synthesis?

In Knoevenagel reactions, piperidine can act as a nucleophile, attacking electron-deficient carbons in push-pull dyes. This phenomenon, documented in indeno-pyridine syntheses, underscores the importance of monitoring reaction kinetics and intermediate stability to avoid side products .

Q. How does the compound’s electronic structure (e.g., conjugation, substituent effects) influence its biological activity?

  • Conjugation : The planar tricyclic structure restricts phenyl/pyridine ring rotation, enhancing binding to biological targets (e.g., enzymes).
  • Substituents : Electron-donating groups (e.g., amino) at the 3-position increase solubility and modulate interactions with hydrophobic pockets in proteins, as seen in antitumor indeno-pyrimidine analogs .

Q. What analytical techniques are used to study degradation pathways under varying pH and temperature?

  • Accelerated stability studies : HPLC-MS tracks degradation products (e.g., decarboxylation or ring-opening) at elevated temperatures (40–60°C).
  • pH-dependent kinetics : UV-Vis spectroscopy monitors absorbance shifts indicative of protonation/deprotonation events, critical for assessing shelf-life in drug formulations .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Protecting groups : Use of tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups to shield reactive carboxylic acids during intermediate steps, as demonstrated in peptide synthesis protocols .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps, with reported efficiency gains of 20–30% .

Q. How are computational tools (e.g., DFT, molecular docking) applied to predict reactivity and bioactivity?

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites.
  • Molecular docking : Screens binding affinity to targets like bacterial topoisomerases, guiding structural optimization for antimicrobial activity .

Applications in Drug Development

Q. What preclinical evidence supports its use as a building block for antitumor or antimicrobial agents?

  • Antitumor activity : Indeno-pyridine derivatives inhibit DNA gyrase in cancer cells, with IC₅₀ values <1 µM in murine models .
  • Antimicrobial potential : Fluoroquinophenoxazine analogs (structurally related) show efficacy against Gram-positive bacteria via topoisomerase inhibition .

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